molecular formula C13H22N2O3S B2481354 N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide CAS No. 2361821-78-3

N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide

Cat. No.: B2481354
CAS No.: 2361821-78-3
M. Wt: 286.39
InChI Key: QYDFCFBMIUCNOI-UHFFFAOYSA-N
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Description

N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide is a complex organic compound characterized by its unique thiazepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the prop-2-enamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives and related heterocyclic compounds. Examples include:

  • 5-oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene
  • 1,3,4-thiadiazole derivatives

Uniqueness

N-[3-(7,7-dimethyl-1-oxo-1lambda4,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

N-[3-(7,7-dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c1-4-11(16)14-7-5-12(17)15-8-6-13(2,3)19(18)10-9-15/h4H,1,5-10H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDFCFBMIUCNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1=O)C(=O)CCNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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